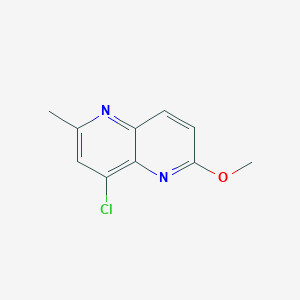

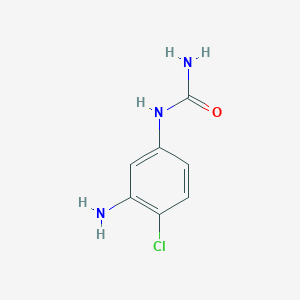

(3-Amino-4-chlorophenyl)urea

説明

“(3-Amino-4-chlorophenyl)urea” is a chemical compound with the molecular formula C7H8ClN3O. It has a molecular weight of 185.61 . This compound is used for research purposes .

Synthesis Analysis

The synthesis of “this compound” and similar compounds typically involves the reaction of an aryl amine with a compound like phosgene or a phosgene equivalent . The starting material is a substituted aryl amine, an aniline, which is treated with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phenyl group linked to one nitrogen atom of a urea group . The InChI code for this compound is 1S/C7H8ClN3O/c8-5-2-1-4 (3-6 (5)9)11-7 (10)12/h1-3H,9H2, (H3,10,11,12) .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .科学的研究の応用

Corrosion Inhibition

The corrosion inhibition performance of derivatives, specifically 1-(4-chlorophenyl)-3-(4-(cyclohexyl amino)-6-(3,4-dimethoxy phenyl ethyl amino)-1,3,5-triazin-2-yl) urea, has been evaluated for protecting mild steel in acidic environments. These studies revealed the compounds' efficiency as corrosion inhibitors, confirming their mixed mode of inhibition and strong adsorption on the mild steel surface, leading to the formation of a protective layer (Mistry, Patel, Patel, & Jauhari, 2011).

Antioxidant Activity

Research into the synthesis and antioxidant activity of new thiazole analogues possessing urea, thiourea, and selenourea functionality has shown potent antioxidant properties. Derivatives with halogen groups, especially those containing selenourea functionality, exhibited significant activity, suggesting these compounds as a new class of potent antioxidant agents worthy of further investigation (Reddy, Srinivasulu, Peddanna, Apparao, & Ramesh, 2015).

Optoelectronic Properties

A computational study on a novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one, highlighted its significant electro-optic properties. The material demonstrates superior potential applications in nonlinear optics, confirmed by second and third harmonic generation studies, showing its feasibility for optoelectronic device fabrications (Shkir, AlFaify, Arora, Ganesh, Abbas, & Yahia, 2018).

Antimycobacterial Activity

Studies on substituted urea derivatives prepared by reacting 3,4-dichlorophenyl isocyanate with various compounds showed appreciable activity as antimycobacterial agents against Mycobacterium tuberculosis. This highlights some derivatives as interesting lead molecules for developing novel types of drugs effective against this re-emerging pathogen (Scozzafava, Mastrolorenzo, & Supuran, 2001).

Complexation and Unfolding Studies

Research into the complexation-induced unfolding of heterocyclic ureas revealed their ability to form multiply hydrogen-bonded complexes. This study provides insights into the structural behavior of these compounds, with implications for their use in self-assembly and as building blocks in molecular engineering (Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001).

将来の方向性

作用機序

Target of Action

Urea derivatives are known to interact with a variety of biological targets, including enzymes, receptors, and transport proteins .

Mode of Action

Urea derivatives are known to interact with their targets through a variety of mechanisms, often involving the formation of hydrogen bonds with key amino acid residues in the target protein .

Biochemical Pathways

Urea derivatives are known to affect a variety of biochemical pathways, depending on their specific targets . For example, some urea derivatives have been found to inhibit enzymes involved in the synthesis of nucleic acids, thereby affecting DNA replication and cell division .

Pharmacokinetics

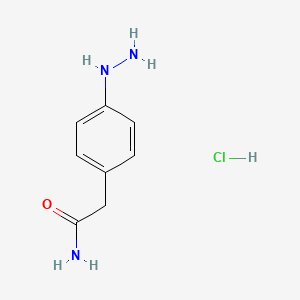

A study on the pharmacokinetics of a similar compound, 4-amino-3-chlorophenyl hydrogen sulfate, found that it was effectively taken up into the kidney and excreted into the urine in rats . The elimination half-life of this compound in the plasma of rats was about 1/30 of that of dogs .

Result of Action

Urea derivatives are known to have a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

Factors such as ph, temperature, and the presence of other substances can potentially affect the action of urea derivatives .

生化学分析

Biochemical Properties

It is known that urea derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary depending on the specific structure of the urea derivative and the biomolecules it interacts with .

Cellular Effects

Urea derivatives can influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Urea derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

特性

IUPAC Name |

(3-amino-4-chlorophenyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O/c8-5-2-1-4(3-6(5)9)11-7(10)12/h1-3H,9H2,(H3,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEDZDBXQLRNBHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)N)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

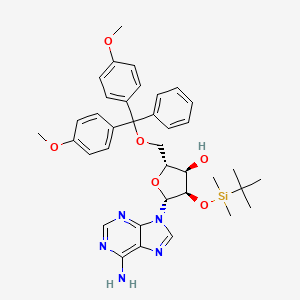

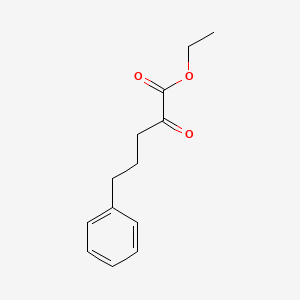

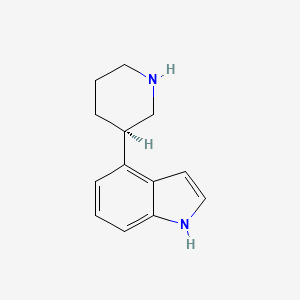

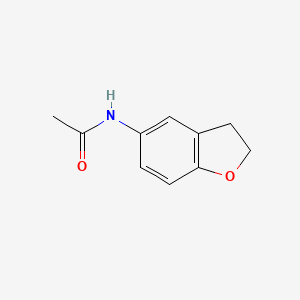

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-methoxy-2-oxobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285959.png)

![Methyl 4-acetoxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3285963.png)

![2-[Ethyl-(2-methyl-benzyl)-amino]-ethanol](/img/structure/B3286075.png)